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Botanical Source and Chemical Profile

Osage orange (Maclura pomifera (Raf.) Schneid), a deciduous tree belonging to the Moraceae family, is
native to the south-central United States but has been widely cultivated across North America. Historically
valued for its exceptionally durable and rot-resistant wood, used for fence posts, tool handles, and bows,
various parts of the tree have also been employed in traditional medicine by Indigenous communities, such

as the Comanche, who used a root decoction to treat sore eyes [1] [2] [3].

The plant, particularly its fruits, leaves, and heartwood, is a rich source of bioactive prenylated
isoflavonoids. The most significant of these compounds, Pomiferin (IUPAC name: 3',4',5-Trihydroxy-6",6'
'-dimethyl-6-(3-methylbut-2-en-1-yl)-6"H-pyrano[2",3":7,8]isoflavone; Molecular Formula: C25H240s;
Molecular Weight: 420.461 g/mol), was first isolated and characterized by Melville L. Wolfrom in 1939 [4].
Pomiferin is primarily found in the fruits and female flowers of the tree, often alongside its structural
analog, Osajin [4]. Beyond these prenylated isoflavones, chemical profiling of leaf extracts has identified a
range of other polyphenolic compounds, with 5-O-caffeoylquinic acid being the dominant constituent in
ethanolic extracts [5]. Gas chromatography-mass spectrometry (GC-MS) analysis also reveals the presence
of compounds like pentacosane and palmitic acid in dichloromethane extracts, as well as simple phenolic

compounds such as 3-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol in aqueous extracts [5] [1].
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Extraction, Quantification, and Characterization
Protocols

Standardized Extraction Methodology

The following protocols, adapted from recent literature, provide high yields of bioactive extracts and purified

pomiferin.

¢ Leaf Extracts for Antimicrobial Screening: Dried and coarsely chopped leaves are subjected to
conventional maceration. For ethanolic extracts, macerate plant material in ethanol (e.g., 1:10 w/v)
for 24 hours with agitation. For aqueous extracts, suspend dried leaves in deionized water (e.g., 100
mg/mL) and heat at 95°C for 5 minutes. Filter the resulting extract sequentially through a coffee filter
and a 0.2-micron sterile filter. Aliquots can be stored at -80°C [5] [1].

¢ Isolation of Pomiferin from Fruit: Finely ground, dried Osage orange fruit is subjected to sequential
solvent extraction using dichloromethane or methanol in a Soxhlet apparatus. The crude extract is
then fractionated using vacuum liquid chromatography (VLC) or flash column chromatography
over silica gel, with a gradient elution of hexane/ethyl acetate. Pomiferin-rich fractions are identified
by TLC and further purified using preparative HPLC (C18 column, acetonitrile/water mobile phase) to
obtain pomiferin with >98% purity, as confirmed by LC-MS and NMR [6] [4].

Analytical and Quantification Techniques

¢ Ultra-High-Performance Liquid Chromatography (UHPLC): For polyphenolic profiling, use a C18
column with a diode array detector (DAD) coupled to a triple-quadrupole mass spectrometer (MS). A
water-acetonitrile gradient, both acidified with 0.1% formic acid, is effective. Detection and
guantification are achieved by comparison to authentic standards [5].

¢ Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of volatile and semi-volatile
components, derivatize extracts (e.g., via silylation) and analyze using a system like the
ThermoFisher TRACE 1310 GC-1SQ LT. Identify compounds using the NIST mass spectral library [1].

¢ Nuclear Magnetic Resonance (NMR): Confirm the identity and purity of isolated pomiferin using 1D
(*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-
de) or chloroform (CDClIs) [4].

Quantitative Pharmacological Activity Data
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The biological activities of M. pomifera extracts and pomiferin have been quantitatively assessed in various

in vitro models. The data below summarizes key efficacy results.

Table 1: Cytotoxic and Antiproliferative Activity of Pomiferin

. Effect / ICso Experimental Context & .
Cell Line | Assay System . o Citation
Value Additional Findings
Neuroblastoma CHLA15 (MYC- ICs0 =2 pM Resazurin viability assay; [6]
overexpressing) Induced multiple cell death
pathways.
Neuroblastoma LAN5 (MYCN-amplified)  ICso =5 pM Resazurin viability assay; [6]
Synergistic effect with
osajin.
Cancer Cell Panel (Kidney ACHN, Lung Cytotoxicity Growth-inhibitory activity [4]
NCI-H23, Prostate PC-3, Breast MDA- observed comparable to SAHA
MB-231, Melanoma LOX-IMVI, Colon (suberoylanilide hydroxamic
HCT-15) acid).
Cholangiocarcinoma HUCCA-1 Apoptosis & Induced apoptosis and [4]
Differentiation promoted cellular
differentiation.
Table 2: Antimicrobial and Antiviral Activity of Extracts and Compounds
Agent | Extract Target Pathogen / Virus Activity | ECso | MIC Citation
Pomiferin E. coli, Salmonella gallinarum, Antibacterial activity confirmed. [4]
(Purified) Mycobacterium smegmatis
M. pomifera Leaf = Enterococcus faecalis ATCC Highest antimicrobial activity; [5]
Extract 19433, Listeria monocytogenes Gram-positive bacteria more
ATCC 35152 sensitive.
M. pomifera Human Respiratory Syncytial Virus  ECso = 3.85 mg/mL; Inhibited [1]
Aqueous Leaf (hRSV) viral infectivity in HEp-2 cell-
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Agent | Extract

Target Pathogen / Virus

Activity | ECso | MIC Citation

Extract

M. pomifera Leaf
Extract

Staphylococcus aureus, E. coli

based assay.

Significant dose-dependent [1]

inhibition at concentrations = 1

mg/mL.

Detailed Mechanisms of Action: Sighaling Pathways

Pomiferin exhibits a multi-target mechanism of action, particularly relevant in oncology and

neuroinflammation.

Antineuroinflammatory Mechanism in Microglial Cells

In LPS-stimulated BV2 microglial cells, Pomiferin exhibits potent antineuroinflammatory and antioxidant

effects by modulating two key signaling pathways [7].
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Click to download full resolution via product page

Figure 1: Pomiferin's antineuroinflammatory mechanism involves dual pathway modulation in microglia.

Multi-Pathway Cell Death Induction in Neuroblastoma

In high-risk neuroblastoma cells, Pomiferin induces cytotoxicity through the simultaneous activation of

several cell death pathways, overcoming conventional drug resistance [6].
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Figure 2: Pomiferin induces multiple cell death pathways in high-risk neuroblastoma.

Key Molecular Targets and Inhibitory Activities

Table 3: Key Molecular Targets of Pomiferin and Derivatives

Effect of

Target | Pathway Pomiferin / Experimental Evidence Citation
Derivative

MTORC1 / mTORC2 Direct inhibition PT inhibited phosphorylation of S6 [8]
(Pomiferin (mTORCL1 target) and Akt-Ser473
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Effect of
Target | Pathway Pomiferin / Experimental Evidence Citation
Derivative
Triacetate, PT) (mTORC2 target); suppressed cap-
dependent translation.
Histone Deacetylases Inhibition Pomiferin exhibited growth-inhibitory [4]
(HDACs) activity comparable to the known HDAC
inhibitor SAHA.
Phosphodiesterase-5A  Inhibition Proposed as a lead compound for [4]
(PDE-5A) developing new vasorelaxant agents.
PI3K-Akt-mTOR- Cascade inhibition  PT stabilized the tumor suppressor Pdcd4 [8]
p70S6K (PT) by inhibiting its phosphorylation and
degradation.

Experimental Protocols for Key Assays

Cell Viability and Proliferation Assays

e CCK-8 Assay: Seed BV2 or neuroblastoma cells in 96-well plates. At ~50% confluency, treat with
Pomiferin (e.g., 0.25-1 uM) and/or LPS (100-500 ng/mL) for 24 h. Add CCK-8 reagent and incubate
for 2-4 h. Measure absorbance at 450 nm. Calculate cell survival rate relative to untreated controls
[7].

e Resazurin Viability Assay: Seed neuroblastoma cells (e.g., CHLA15, LAN5) in 96-well plates. Treat
with a concentration range of Pomiferin for 24-72 h. Add resazurin solution and incubate for 1-4 h.
Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate 1Cso values using non-linear regression

[6].

Apoptosis and Cell Death Analysis

e Apotracker Green | Zombie Violet Assay: Treat cells with Pomiferin for 24 h. Harvest cells and
stain with Apotracker Green (labels apoptotic cells) and Zombie Violet (labels dead cells) according to
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manufacturer's instructions. Analyze by flow cytometry. To confirm caspase-dependence, pre-treat
cells with a pan-caspase inhibitor like Q-VD-OPh for 1 h before Pomiferin addition [6].

e Caspase 3/7 Activity Assay: Use a commercial luminescent or fluorescent caspase-Glo 3/7 assay.
Plate cells in a white-walled 96-well plate, treat with Pomiferin for 6-24 h, add an equal volume of
Caspase-Glo reagent, and incubate for 30-60 min. Measure luminescence, which is proportional to
caspase activity [6].

Measurement of Oxidative Stress and Ferroptosis

¢ ROS Measurement: Seed BV2 cells in 96-well plates. At ~80% confluency, pre-treat with Pomiferin
(1 uM) for 1 h, then co-treat with LPS (500 ng/mL) for 12 h. Load cells with a fluorescent ROS-
sensitive dye (e.g., DCFH-DA) and measure fluorescence according to the kit manufacturer's
instructions [7].

e Lipid Peroxidation Assay (BODIPY 581/591 C11): Treat cells with Pomiferin with or without the
ferroptosis inhibitor Liproxstatin-1 (Lipl). Incubate with the BODIPY C11 reagent. Analyze by flow
cytometry (shift from red to green fluorescence) or fluorescence microscopy. Increased green
fluorescence indicates lipid peroxidation [6].

¢ Nitric Oxide (NO) Measurement: Treat BV2 cells with Pomiferin and LPS as described for ROS.
After 12-24 h, collect cell culture supernatant. Measure nitrite concentration (a stable NO metabolite)
using Griess reagent according to a standard NO detection kit protocol [7].

Western Blot Analysis for Key Pathways

e Sample Preparation and Electrophoresis: Lyse cells in RIPA buffer with protease and phosphatase
inhibitors. Determine protein concentration (e.g., BCA assay). Load 20-50 pg of protein per lane for
SDS-PAGE.

¢ Key Targets and Antibodies:

o Apoptosis: Cleaved PARP, Cleaved Caspase-3.

o Ferroptosis: GPX4.

o Autophagy: LC3-1/1l, p62/SQSTML.

o Pyroptosis: Cleaved Gasdermin E (GSDME).

o Necroptosis: Phospho-MLKL, Total MLKL.

o Pathway Analysis: Phospho-Akt (Ser473), Phospho-S6, Total S6, Nrf2, Phospho-IkBa, Total
IkBa.

e Detection: After transfer to PVDF membrane, block with 5% BSA or non-fat milk, incubate with
primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies. Develop
using an ECL substrate and image with a chemiluminescence system [7] [6].
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Conclusion and Research Outlook

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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